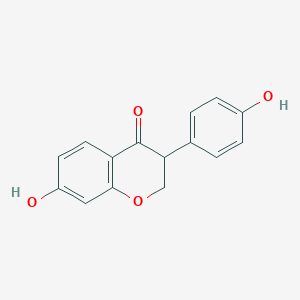

(+-)-Dihydrodaidzein

Description

structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYXBPPMXZIHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70912308 | |

| Record name | Dihydrodaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrodaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17238-05-0 | |

| Record name | (±)-Dihydrodaidzein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17238-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoflavanone, 4',7-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrodaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrodaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 °C | |

| Record name | Dihydrodaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to (+-)-Dihydrodaidzein: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+-)-Dihydrodaidzein (DHD), a primary metabolite of the soy isoflavone (B191592) daidzein (B1669772), has garnered significant attention within the scientific community for its potential pharmacological activities. Produced by the gut microbiota, DHD exhibits a range of biological effects, including estrogenic, antioxidant, and anti-inflammatory properties, making it a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supported by experimental data and detailed methodologies.

Chemical Structure and Physicochemical Properties

This compound is a racemic mixture of the enantiomers of 7-hydroxy-3-(4-hydroxyphenyl)chroman-4-one. It belongs to the isoflavanone (B1217009) class of flavonoids.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | [1] |

| Synonyms | 4',7-Dihydroxyisoflavanone, DHD | [1] |

| CAS Number | 17238-05-0 | [1] |

| Molecular Formula | C₁₅H₁₂O₄ | [1] |

| Molecular Weight | 256.25 g/mol | [1] |

| Appearance | Light beige solid | Sigma-Aldrich |

| Melting Point | 250-251 °C | Toronto Research Chemicals |

| Solubility | Soluble in DMSO (30 mg/mL), and dimethylformamide (10 mg/mL). Sparingly soluble in ethanol (B145695) (0.1 mg/mL) and aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute. | Cayman Chemical |

Biological Activities and Quantitative Data

This compound has been investigated for several biological activities. The following sections summarize key findings and present available quantitative data.

Estrogenic Activity

This compound is known to possess estrogenic activity, interacting with estrogen receptors (ERs). Its binding affinity, however, is generally lower than that of its metabolic precursor, daidzein, and significantly lower than 17β-estradiol.

Table 2: Estrogen Receptor Binding Affinity of Dihydrodaidzein Metabolites

| Compound | Receptor | Relative Binding Affinity (RBA, % of Estradiol) | Source |

| Daidzein | ERα | 0.1 | [2] |

| Daidzein | ERβ | 35 | [2] |

Note: Specific RBA values for this compound were not available in the searched literature. The data for daidzein is provided for comparative context.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated, although specific IC50 values from DPPH assays were not found in the reviewed literature. For context, the IC50 value for the parent compound, daidzein, in a DPPH scavenging assay has been reported as 110.25 µg/mL.[3] In a study comparing daidzein and its metabolites, equol (B1671563) (a further metabolite of dihydrodaidzein) and dihydrodaidzein itself showed less potency in protecting against free radical peroxidation of arachidonic acid (IC50 >1000 nmol/L) compared to daidzein (IC50 = 600 nmol/L).[4]

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Inhibition of Nitric Oxide Production by Isoflavones

| Compound | Cell Line | Concentration | % Inhibition of NO Production | Source |

| Brazilein | J774.1 macrophages | 30 µM | 100% | [5] |

| Sappanchalcone | J774.1 macrophages | 30 µM | 100% | [5] |

Note: While the provided search results confirm the investigation of DHD's anti-inflammatory effects, specific quantitative data (e.g., IC50 values) for this compound were not explicitly found. The data for other flavonoids are presented for context.

Signaling Pathway Modulation

Isoflavones, including the parent compound of DHD, daidzein, are known to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and survival. While direct evidence for this compound is still emerging, its activity is likely to involve the modulation of pathways such as NF-κB, MAPK, and PI3K/Akt.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of inflammatory genes, including iNOS (inducible nitric oxide synthase) and various cytokines.[6][7] Phytochemicals can inhibit this pathway at multiple steps, including the inhibition of IKK activity and the DNA binding of NF-κB.[8]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis. The pathway consists of a cascade of protein kinases: a MAP kinase kinase kinase (MAP3K, e.g., RAF), a MAP kinase kinase (MAP2K, e.g., MEK), and a MAP kinase (MAPK, e.g., ERK). Activation of this cascade leads to the phosphorylation of transcription factors that regulate gene expression.[9] Daidzein has been shown to activate the MEK/ERK pathway.[10]

Caption: Potential modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, growth, and proliferation. Activation of receptor tyrosine kinases leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.[11] Daidzein has been shown to modulate the PI3K/Akt pathway.[1]

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the in vitro binding affinity of a test compound to estrogen receptors (ERα and ERβ) by measuring its ability to compete with a radiolabeled ligand ([³H]-17β-estradiol) for binding to the receptor.

Materials:

-

Rat uterine cytosol (source of ERs)

-

[³H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compound (this compound)

-

Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, 10 mM sodium molybdate, pH 7.4)

-

Hydroxyapatite (B223615) slurry

-

Scintillation fluid and counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled 17β-estradiol in the assay buffer. Prepare a working solution of [³H]-17β-estradiol.

-

Binding Reaction: In microcentrifuge tubes, combine the rat uterine cytosol, [³H]-17β-estradiol, and either the test compound or unlabeled 17β-estradiol at various concentrations. Include tubes for total binding (only radioligand and cytosol) and non-specific binding (radioligand, cytosol, and a high concentration of unlabeled estradiol).

-

Incubation: Incubate the reaction mixtures at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Add cold hydroxyapatite slurry to each tube to adsorb the receptor-ligand complexes. Wash the pellets multiple times with cold assay buffer to remove unbound radioligand.

-

Quantification: Add scintillation fluid to the pellets and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can be calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.[9]

DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of a test compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., methanol or DMSO)

-

Ascorbic acid or Trolox (positive control)

-

Methanol (or other suitable solvent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compound and the positive control.

-

Reaction Mixture: In a 96-well plate, add the test compound or positive control at various concentrations to the wells. Add the DPPH solution to each well. Include a control well with only the solvent and DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals).[3]

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

Objective: To quantify the amount of nitrite (B80452) (a stable metabolite of NO) in cell culture supernatant as an indicator of NO production by macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

Cell culture medium (e.g., DMEM)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours). Include control wells (untreated cells, cells treated with LPS only, and cells treated with the test compound only).

-

Sample Collection: After incubation, collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).

-

Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the experimental samples. Calculate the percentage of inhibition of NO production by the test compound compared to the LPS-only control.

Conclusion

This compound, a key metabolite of daidzein, exhibits a range of interesting biological activities that warrant further investigation for its potential therapeutic applications. While its estrogenic activity is weaker than its precursor, its antioxidant and anti-inflammatory properties, coupled with its potential to modulate key cellular signaling pathways, make it a promising candidate for drug discovery and development. This guide provides a foundational understanding of its chemical nature and biological effects, along with the experimental framework for its further evaluation. More research is needed to fully elucidate its mechanisms of action and to obtain more comprehensive quantitative data on its various biological effects.

References

- 1. Daidzein targets PI3K-Akt signaling and oxidative stress in glioblastoma: An Integrated pharmacological and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vitro study for inhibition of NO production about constituents of Sappan Lignum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactome | MAP2K and MAPK activation [reactome.org]

- 10. Daidzein phosphorylates and activates 5-lipoxygenase via the MEK/ERK pathway: a mechanism for inducing the production of 5-lipoxygenase metabolite that inhibit influenza virus intracellular replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of MAPK signaling pathway is essential for Id-1 induced serum independent prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biocatalytic Conversion of Daidzein to (+-)-Dihydrodaidzein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of (+-)-dihydrodaidzein from daidzein (B1669772), a key transformation in the metabolic pathway of soy isoflavones. Dihydrodaidzein is a crucial intermediate in the production of equol (B1671563), a compound of significant interest in pharmacology due to its high estrogenic activity. This document details the enzymatic processes, presents quantitative data from various microbial systems, and offers comprehensive experimental protocols for the production, purification, and analysis of dihydrodaidzein. The information is intended to serve as a valuable resource for researchers in microbiology, enzymology, and drug development.

Introduction

Daidzein, a prominent isoflavone (B191592) found in soybeans and other legumes, undergoes microbial transformation in the gut to produce several metabolites, including this compound. This conversion is the initial and rate-limiting step in the biosynthesis of (S)-equol, a metabolite with significantly higher biological activity than its precursor. The enzymatic reduction of daidzein to dihydrodaidzein is primarily carried out by a specific subset of intestinal bacteria. Understanding and harnessing this biocatalytic process is of great interest for the large-scale production of dihydrodaidzein and equol for therapeutic applications.

The Core Biosynthetic Pathway: Enzymatic Reduction of Daidzein

The biosynthesis of this compound from daidzein is catalyzed by the enzyme daidzein reductase (DZNR) . This enzyme reduces the C2=C3 double bond of the C-ring of daidzein.[1][2] The reaction is typically dependent on a nicotinamide (B372718) cofactor, either NADH or NADPH, depending on the specific enzyme.[2][3]

Several bacterial species, predominantly from the gut microbiome, have been identified as producers of daidzein reductase. These include species from the genera Slackia, Eggerthella, Lactococcus, and Clostridium.[2][4][5][6] The characteristics of daidzein reductase can vary between different bacterial strains, impacting substrate specificity and reaction kinetics.

Enzymatic Reaction

The enzymatic conversion of daidzein to dihydrodaidzein can be visualized as a single-step reduction.

Caption: Enzymatic reduction of daidzein to this compound.

Quantitative Data on Dihydrodaidzein Biosynthesis

The efficiency of dihydrodaidzein production is influenced by the microbial strain, the specific daidzein reductase enzyme, and the fermentation conditions. The following tables summarize key quantitative data from various studies.

Table 1: Enzyme Kinetics of Daidzein Reductases

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Vmax (µM/h) | Cofactor | Reference |

| Eggerthella sp. YY7918 | Daidzein | 11.9 | 6.7 | - | NADPH | [1] |

| Eggerthella sp. YY7918 | Genistein (B1671435) | 74.1 | 28.3 | - | NADPH | [1] |

| Clostridium sp. ZJ6 (K-07020, oxidase activity) | Dihydrodaidzein | 4.2 | - | 52.2 | None | [2][7] |

Table 2: Optimal Reaction Conditions for Daidzein Reductase

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Clostridium sp. ZJ6 (K-07020, reductase activity) | 7.5 | - | [2] |

| Clostridium sp. ZJ6 (K-07020, oxidase activity) | 6.5 | 41 | [2][7] |

| Bovine Rumen Bacterium Niu-O16 | 6.0 - 7.0 | - | [8] |

Table 3: Dihydrodaidzein Production in Microbial Fermentations

| Microbial Strain | Substrate & Initial Conc. | Fermentation Time | Dihydrodaidzein Yield/Concentration | Reference |

| Human Intestinal Bacterium MRG-1 | 1% (w/v) Soybean Hypocotyl Extract | 48 h | 1.2 g/L | [9] |

| Bovine Rumen Bacterium Niu-O16 | 800 µM Daidzein | 3 days | Complete Conversion | [8] |

| Strain Y11 | 191.7 µM Daidzein | 8 h | 44 µM (peak intermediate) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Recombinant Expression and Purification of Daidzein Reductase

This protocol is a generalized procedure based on methods for expressing histidine-tagged reductases in E. coli.[11][12][13]

Objective: To produce and purify recombinant daidzein reductase for in vitro studies.

Materials:

-

E. coli BL21(DE3) cells

-

Expression vector (e.g., pET series) containing the daidzein reductase gene with a His-tag

-

Luria-Bertani (LB) broth with appropriate antibiotic (e.g., ampicillin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

-

Transform the expression vector into E. coli BL21(DE3) cells.

-

Inoculate a single colony into LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to culture for 3-16 hours at a reduced temperature (e.g., 25-30°C).

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged daidzein reductase with elution buffer.

-

Dialyze the purified protein against dialysis buffer to remove imidazole.

-

Confirm the purity and size of the protein using SDS-PAGE.

Caption: Workflow for recombinant daidzein reductase purification.

Daidzein Reductase Enzyme Assay

This protocol is a generalized method for determining the in vitro activity of purified daidzein reductase.[7]

Objective: To quantify the enzymatic activity of daidzein reductase.

Materials:

-

Purified daidzein reductase

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

-

Daidzein stock solution (in a suitable solvent like DMSO)

-

NAD(P)H stock solution

-

Anaerobic chamber or system

-

HPLC system for analysis

Procedure:

-

Prepare a reaction mixture in an anaerobic environment containing the reaction buffer, daidzein (e.g., 80 µM), and NAD(P)H (e.g., 1 mM).

-

Initiate the reaction by adding a known amount of purified daidzein reductase (e.g., 3 µM).

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 4 hours).

-

Stop the reaction by adding a quenching agent (e.g., an organic solvent like ethyl acetate).

-

Extract the products with an organic solvent.

-

Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.

-

Quantify the amount of dihydrodaidzein produced using a calibrated HPLC method.

Anaerobic Fermentation for Dihydrodaidzein Production

This protocol outlines a general procedure for the whole-cell bioconversion of daidzein to dihydrodaidzein using an anaerobic bacterial culture.[8][14]

Objective: To produce dihydrodaidzein from daidzein using a microbial culture.

Materials:

-

Anaerobic bacterial strain (e.g., Slackia isoflavoniconvertens)

-

Anaerobic growth medium (e.g., Gifu Anaerobic Medium)

-

Daidzein stock solution

-

Anaerobic chamber or fermenter

-

Incubator

Procedure:

-

Prepare the anaerobic growth medium and sterilize it.

-

In an anaerobic chamber, inoculate the medium with the bacterial strain.

-

Incubate the culture under anaerobic conditions at the optimal growth temperature (e.g., 37°C).

-

Once the culture reaches the desired growth phase (e.g., mid-log phase), add daidzein from the stock solution to the desired final concentration (e.g., 100-800 µM).

-

Continue the incubation under anaerobic conditions for a specified period (e.g., 48-72 hours).

-

Monitor the conversion of daidzein to dihydrodaidzein by taking samples at regular intervals and analyzing them by HPLC.

-

Harvest the culture for product extraction and purification.

Caption: General workflow for anaerobic fermentation.

Extraction and Purification of Dihydrodaidzein

This protocol describes a general method for extracting and purifying dihydrodaidzein from a fermentation broth.

Objective: To isolate and purify dihydrodaidzein from a microbial culture.

Materials:

-

Fermentation broth containing dihydrodaidzein

-

Ethyl acetate (B1210297) or other suitable organic solvent

-

Centrifuge

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)

-

HPLC system for purity analysis

Procedure:

-

Centrifuge the fermentation broth to separate the cells from the supernatant.

-

Extract the supernatant multiple times with an equal volume of ethyl acetate.

-

Pool the organic phases and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator to obtain the crude extract.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase for column chromatography.

-

Purify the dihydrodaidzein using silica gel column chromatography with a suitable solvent gradient.

-

Collect the fractions and analyze them by thin-layer chromatography or HPLC.

-

Pool the fractions containing pure dihydrodaidzein and evaporate the solvent.

-

Confirm the identity and purity of the final product using HPLC, mass spectrometry, and NMR.

HPLC Analysis of Daidzein and Dihydrodaidzein

This protocol provides a general method for the separation and quantification of daidzein and dihydrodaidzein.[15][16][17]

Objective: To analyze the concentration of daidzein and dihydrodaidzein in a sample.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

-

Mobile phase A: Water with 0.1% formic or acetic acid

-

Mobile phase B: Acetonitrile with 0.1% formic or acetic acid

-

Daidzein and dihydrodaidzein standards

-

Sample for analysis

Procedure:

-

Prepare a series of standard solutions of daidzein and dihydrodaidzein of known concentrations.

-

Set up the HPLC system with a C18 column and the mobile phase. A typical gradient could be:

-

0-5 min: 20% B

-

5-25 min: Gradient to 95% B

-

25-30 min: Hold at 95% B

-

30-35 min: Return to 20% B

-

35-40 min: Re-equilibration at 20% B

-

-

Set the flow rate to 1.0 mL/min and the UV detection wavelength to 254 nm.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample.

-

Identify and quantify the peaks corresponding to daidzein and dihydrodaidzein based on their retention times and the calibration curve.

Conclusion

The biosynthesis of this compound from daidzein is a well-characterized enzymatic process with significant potential for biotechnological applications. The use of daidzein reductase from various microbial sources offers a green and efficient route for the production of this valuable intermediate. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to further explore and optimize the production of dihydrodaidzein, paving the way for its broader application in the pharmaceutical and nutraceutical industries. Further research into the discovery of novel, more efficient daidzein reductases and the optimization of fermentation and purification processes will be crucial for the commercial viability of large-scale dihydrodaidzein production.

References

- 1. Daidzein reductase of Eggerthella sp. YY7918, its octameric subunit structure containing FMN/FAD/4Fe-4S, and its enantioselective production of R-dihydroisoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 [frontiersin.org]

- 3. The production of S-equol from daidzein is associated with a cluster of three genes in Eggerthella sp. YY7918 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Expression of Genes Involved in the Conversion of Daidzein and Genistein by the Equol-Forming Bacterium Slackia isoflavoniconvertens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia [mdpi.com]

- 7. Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced biosynthesis of dihydrodaidzein and dihydrogenistein by a newly isolated bovine rumen anaerobic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dihydrodaidzein production from soybean hypocotyl extract by human intestinal bacterium MRG-1 -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Cloning, Expression, and Purification of Histidine-Tagged Escherichia coli Dihydrodipicolinate Reductase | PLOS One [journals.plos.org]

- 13. Identification of a Novel Dihydrodaidzein Racemase Essential for Biosynthesis of Equol from Daidzein in Lactococcus sp. Strain 20-92 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conversion of daidzein and genistein by an anaerobic bacterium newly isolated from the mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scienggj.org [scienggj.org]

- 16. mdpi.com [mdpi.com]

- 17. s4science.at [s4science.at]

The Crossroads of Isoflavone Metabolism: A Technical Guide to the Gut Microbiota's Conversion of (+-)-Dihydrodaidzein

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between dietary compounds and the gut microbiome is a burgeoning field of research with profound implications for human health and therapeutic development. Among the myriad of interactions, the microbial metabolism of soy isoflavones, particularly the conversion of daidzein (B1669772) to its more bioactive metabolites, stands out as a critical area of investigation. This technical guide provides an in-depth exploration of the metabolic pathway of (+-)-dihydrodaidzein, a key intermediate in the transformation of daidzein to the potent phytoestrogen equol (B1671563). Understanding this pathway is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of isoflavones and modulate the gut microbiome for improved health outcomes.

The ability to produce equol from daidzein is not universal, with only about 30-50% of the Western population possessing the necessary gut microbial machinery.[1] This dichotomy in metabolic capability, leading to "equol producer" and "non-producer" phenotypes, may explain the variable health effects of soy consumption observed in different populations.[1] This guide will delve into the core of this metabolic process, providing quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Metabolic Pathway: From Daidzein to Equol and O-Desmethylangolensin

The biotransformation of daidzein in the gut is a multi-step process orchestrated by a specific consortium of anaerobic bacteria. The initial step is the reduction of daidzein to dihydrodaidzein (DHD).[2] From this crucial intermediate, the pathway can diverge to form either equol or O-desmethylangolensin (O-DMA).[2]

The conversion to equol is a reductive pathway involving several key enzymes:

-

Daidzein Reductase (DZNR): Catalyzes the initial reduction of daidzein to dihydrodaidzein.[3]

-

Dihydrodaidzein Reductase (DHDR): Further reduces dihydrodaidzein to tetrahydrodaidzein.[4]

-

Tetrahydrodaidzein Reductase (THDR): Catalyzes the final step in equol synthesis.[4]

-

Dihydrodaidzein Racemase (DDRC): Interconverts the enantiomers of dihydrodaidzein, facilitating the production of (S)-equol, the biologically active form.[4]

The alternative pathway from dihydrodaidzein leads to the formation of O-DMA, a metabolite with significantly less estrogenic activity than equol.[2] The bacteria responsible for these transformations predominantly belong to the family Coriobacteriaceae, with species such as Slackia isoflavoniconvertens and Adlercreutzia equolifaciens being well-characterized equol producers.[5][6]

Metabolic Pathway Diagram

Caption: The metabolic pathway of daidzein in the gut microbiota.

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism of daidzein and its derivatives by the gut microbiota, compiled from various in vitro studies.

Table 1: Enzyme Kinetics of Daidzein Reductase (DZNR) from Eggerthella sp. YY7918 [3]

| Substrate | Km (μM) | kcat (s-1) |

| Daidzein | 11.9 | 6.7 |

| Genistein (B1671435) | 74.1 | 28.3 |

Table 2: In Vitro Fecal Fermentation of Daidzein by Human Fecal Microbiota [7]

| Donor Phenotype | Added Compound | Dihydrodaidzein (μM) | Equol (μM) |

| Equol Producer | Daidzein | Detected | Detected |

| Equol Non-producer (DHD producer) | Daidzein + TM-40 (high conc.) | Increased | Not Detected |

| Equol Producer | Daidzein + TM-40 (high conc.) | Increased | Increased |

Table 3: Pharmacokinetic Parameters of Daidzein and its Metabolites in Humans [8][9]

| Compound | Absorption t1/2 (hours) | Elimination t1/2 (hours) |

| Daidzein | 1.6 ± 0.5 | 4.7 ± 1.1 |

| Genistein | 2.7 ± 0.8 | 5.7 ± 1.3 |

| Equol | 2.9 (initial, 1 subject) | 9.1 (initial, 1 subject) |

Detailed Experimental Protocols

This section provides a synthesized protocol for studying the in vitro metabolism of this compound by gut microbiota, based on methodologies described in the cited literature.[10][11][12]

Preparation of Anaerobic Fecal Slurry

Objective: To prepare a viable and representative inoculum of human gut microbiota.

Materials:

-

Fresh human fecal sample from a healthy donor (screened for antibiotic use).

-

Anaerobic transport medium (pre-reduced).

-

Phosphate buffered saline (PBS), pH 7.0, containing 0.1% (w/v) L-cysteine (as a reducing agent).

-

Anaerobic chamber (e.g., with an atmosphere of 80% N2, 10% CO2, 10% H2).

-

Stomacher or blender.

-

Sterile, anaerobic centrifuge tubes.

Protocol:

-

All materials and reagents must be pre-reduced in an anaerobic chamber for at least 24 hours prior to use.

-

Collect a fresh fecal sample in a container with anaerobic transport medium.

-

Immediately transfer the sample into the anaerobic chamber.

-

Weigh approximately 10 g of the fecal sample and homogenize it in 90 mL of pre-reduced, anaerobic PBS with L-cysteine.

-

Homogenize the mixture using a stomacher or blender for 2 minutes at medium speed.

-

Centrifuge the homogenate at a low speed (e.g., 500 x g for 5 minutes) to pellet large particulate matter.

-

The supernatant, representing the fecal slurry, is used as the inoculum.

In Vitro Anaerobic Incubation

Objective: To assess the metabolic conversion of daidzein and dihydrodaidzein by the fecal microbiota.

Materials:

-

Anaerobic fecal slurry (prepared as above).

-

Basal anaerobic culture medium (e.g., Gifu Anaerobic Medium (GAM) or a custom formulation).[13]

-

Stock solutions of daidzein and this compound (dissolved in a suitable solvent like DMSO, then filter-sterilized).

-

Anaerobic culture tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals.

-

Incubator at 37°C.

Protocol:

-

Inside the anaerobic chamber, dispense the anaerobic culture medium into the culture tubes or serum bottles.

-

Add the substrate (daidzein or dihydrodaidzein) to the desired final concentration (e.g., 10-100 μM). Include a vehicle control (solvent only).

-

Inoculate the medium with the fecal slurry to a final concentration of 1-10% (v/v).

-

Seal the tubes or bottles and incubate at 37°C for a specified time course (e.g., 0, 12, 24, 48 hours).

-

At each time point, withdraw an aliquot of the culture under anaerobic conditions for metabolite analysis. Stop the metabolic activity immediately by adding a quenching solvent (e.g., ice-cold acetonitrile) or by freezing at -80°C.

LC-MS/MS Quantification of Metabolites

Objective: To accurately quantify daidzein, dihydrodaidzein, and equol in the culture samples.

Materials:

-

UPLC or HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

C18 reversed-phase column.

-

Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile).

-

Analytical standards for daidzein, dihydrodaidzein, and equol.

-

Internal standard (e.g., a structurally similar compound not present in the samples).

-

Enzymes (β-glucuronidase and sulfatase) for deconjugation of metabolites if analyzing in vivo samples (e.g., urine or plasma).[14][15]

Protocol:

-

Sample Preparation:

-

Thaw the collected culture aliquots.

-

Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet bacterial cells and debris.

-

Transfer the supernatant to a clean tube.

-

Add the internal standard.

-

For analysis of total (conjugated and unconjugated) isoflavones from in vivo samples, perform enzymatic deconjugation prior to extraction.[16]

-

Perform a protein precipitation or solid-phase extraction (SPE) to clean up the sample if necessary.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the analytes using a suitable gradient elution profile.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for daidzein, dihydrodaidzein, and equol should be optimized.

-

-

Data Analysis:

-

Construct calibration curves using the analytical standards.

-

Calculate the concentration of each metabolite in the samples based on the peak area ratios relative to the internal standard and the calibration curve.

-

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the metabolism of isoflavones by the gut microbiota.

References

- 1. mdpi.com [mdpi.com]

- 2. Use of Physiologically Based Pharmacokinetic Modeling to Predict Human Gut Microbial Conversion of Daidzein to S-Equol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Daidzein reductase of Eggerthella sp. YY7918, its octameric subunit structure containing FMN/FAD/4Fe-4S, and its enantioselective production of R-dihydroisoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gut microbiota associated with equol production in school-age children - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Dihydrodaidzein-producing Clostridium-like intestinal bacterium, strain TM-40, affects in vitro metabolism of daidzein by fecal microbiota of human male equol producer and non-producers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Altered kinetics and extent of urinary daidzein and genistein excretion in women during chronic soya exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma and urinary kinetics of the isoflavones daidzein and genistein after a single soy meal in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro incubation of human feces with daidzein and antibiotics suggests interindividual differences in the bacteria responsible for equol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel High‐Throughput Anaerobic Culture Method to Evaluate Food Health Effects via Gut Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dwscientific.com [dwscientific.com]

- 13. researchgate.net [researchgate.net]

- 14. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of blood and urine concentrations of equol by LC‒MS/MS method and factors associated with equol production in 466 Japanese men and women | PLOS One [journals.plos.org]

The Biological Activity of (+-)-Dihydrodaidzein: A Technical Guide for Researchers

(+-)-Dihydrodaidzein (DHD) , a primary metabolite of the soy isoflavone (B191592) daidzein (B1669772), has garnered significant attention in the scientific community for its enhanced biological activities compared to its precursor. Produced by the gut microbiota, this molecule is at the forefront of research into the health benefits of soy, implicated in estrogenic, anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides an in-depth overview of the biological activities of DHD, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support researchers, scientists, and drug development professionals.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data available for this compound and related isoflavones across various biological assays. Due to the limited direct quantitative data for DHD, values for its precursor daidzein and the related metabolite equol (B1671563) are included for comparative context.

Table 1: Estrogenic and Anti-proliferative Activity

| Compound | Assay | Cell Line | Endpoint | Result |

| Daidzein | Estrogen Receptor Binding | Human ERα | RBA (%) | <0.1[1] |

| Daidzein | Estrogen Receptor Binding | Human ERβ | RBA (%) | 0.8[1] |

| Daidzein | E-SCREEN | MCF-7 | EC50 | 0.18 µM[2] |

| Daidzein | MTT Assay | LNCaP | % Inhibition (at 50 µM) | 40%[3] |

| Daidzein | MTT Assay | A549 | IC50 | 835 µM[4] |

| Daidzein | MTT Assay | MCF-7 | IC50 | 50 µM[3] |

| Equol | Estrogen Receptor Binding | Human ERα | RBA (%) | 0.4[1] |

| Equol | Estrogen Receptor Binding | Human ERβ | RBA (%) | 4.8[1] |

RBA: Relative Binding Affinity, with 17β-estradiol as 100%. IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Table 2: Anti-inflammatory and Antioxidant Activity

| Compound | Assay | System | Endpoint | Result |

| Dihydrodaidzein | 5-Lipoxygenase Inhibition | Human Neutrophils | IC50 | >1000 nM[5] |

| Daidzein | 5-Lipoxygenase Inhibition | Human Neutrophils | IC50 | >1000 nM[5] |

| Equol | 5-Lipoxygenase Inhibition | Human Neutrophils | IC50 | 200 nM[5] |

| Dihydrodaidzein | Myeloperoxidase Inhibition | IC50 | >1000 nM[5] | |

| Daidzein | Myeloperoxidase Inhibition | IC50 | >1000 nM[5] | |

| Equol | Myeloperoxidase Inhibition | IC50 | 450 nM[5] | |

| Daidzein | DPPH Radical Scavenging | Cell-free | IC50 | Weak activity |

| Daidzein | ABTS Radical Scavenging | Cell-free | IC50 | Weak activity |

IC50: Half-maximal inhibitory concentration.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Estrogen Receptor (ER) Signaling Pathway

DHD, like other isoflavones, can bind to estrogen receptors (ERα and ERβ), with a preference for ERβ.[1] This interaction can trigger a cascade of events leading to changes in gene expression that influence cell proliferation, differentiation, and apoptosis.

NF-κB Signaling Pathway

DHD has been shown to possess anti-inflammatory properties, which are partly attributed to its ability to inhibit the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory mediators.

References

- 1. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Natural sources and dietary relevance of Dihydrodaidzein

An In-depth Technical Guide to Dihydrodaidzein: Natural Sources, Dietary Relevance, and Biological Mechanisms

Introduction

Dihydrodaidzein (DHD) is an isoflavone (B191592) metabolite of significant interest to the scientific and drug development community. It is not typically ingested directly from the diet but is formed through the biotransformation of daidzein (B1669772), a primary isoflavone found in soy and other leguminous plants.[1] This conversion is exclusively mediated by the intestinal microbiota, making the gut microbiome a critical determinant of DHD's bioavailability and subsequent physiological effects.[2][3] Emerging research indicates that DHD possesses higher and more diverse biological activity than its precursor, daidzein, particularly in areas such as osteoporosis prevention, cardiovascular health, and antioxidant functions.[1][4] However, its therapeutic potential is tempered by challenges related to low water solubility and variable bioavailability among individuals.[2]

This technical guide provides a comprehensive overview of dihydrodaidzein, consolidating current knowledge on its formation, dietary relevance, and mechanisms of action. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

Natural Formation and Dietary Sources of the Precursor, Daidzein

Dihydrodaidzein is not a direct constituent of food but a product of intestinal metabolism. Its formation is contingent on the dietary intake of its precursor, daidzein, which is abundant in soybeans, soy-based products, and other legumes like clover and kudzu.[5][6] Daidzein exists in food primarily in its glycoside form (daidzin), which is hydrolyzed by intestinal glucosidases into the aglycone daidzein before it can be absorbed or further metabolized by gut bacteria into dihydrodaidzein.[7][8]

Table 1: Daidzein Content in Selected Food Sources

| Food Source | Daidzein Content (mg per 100g) |

| Soy Flour (Stock) | ~105 mg[9] |

| Fermented Soybeans (Cheonggukjang) | Varies; fermentation can alter isoflavone profiles |

| Raw Soybeans | Varies significantly by varietal and growing conditions |

| Soy Milk | Varies by brand and processing |

| Tofu | Varies by firmness and processing |

Note: Values are approximate and can vary based on crop variety, processing, and preparation methods. The data serves as an indicator of precursor availability for DHD synthesis.

Metabolism, Bioavailability, and Pharmacokinetics

The conversion of dietary daidzein into DHD is a critical step governed by specific enzymes encoded by intestinal bacteria, such as strains from the Coriobacteriaceae family.[3][10] Following its formation, DHD serves as a key intermediate in two distinct metabolic pathways: it can be further reduced to S-equol or undergo C-ring cleavage to form O-desmethylangolensin (O-DMA).[11][12] The capacity to produce these metabolites, particularly the more bioactive S-equol, is not universal and depends on the host's gut microbial composition, leading to distinct "isoflavone metabotypes" within the population.[11]

The bioavailability of DHD is generally low, hampered by poor water solubility and instability.[2][4] Research into nanocarrier technologies is underway to enhance its solubility, cellular uptake, and targeted delivery.[2]

Caption: Metabolic pathway of daidzein in the human gut.

Table 2: Pharmacokinetic and Production Data for Dihydrodaidzein

| Parameter | Value / Observation | Context | Reference |

| Plasma Concentration | Not significantly correlated with daidzein dosage | In mice fed dietary daidzein | [13] |

| In Vitro Production Yield | 1.2 g/L (maximum) | Fermentation of soybean hypocotyl extract with MRG-1 bacterium | [14][15] |

| Bioavailability | Low | General observation in literature | [2][4][16] |

| In Vivo Efficacy | Attenuated estrogenic effects compared to in vitro | Suggests pharmacokinetic/metabolic factors reduce in vivo activity | [13] |

Biological Activities and Signaling Pathways

Dihydrodaidzein exhibits a range of biological activities that are often superior to its precursor. It is recognized for its potent anti-osteoporotic, antioxidant, and estrogenic properties.[1][2][4]

Anti-Osteoporotic Effects

DHD has demonstrated a dual role in bone health by simultaneously promoting bone formation and inhibiting bone resorption.

-

Osteogenesis (Bone Formation): In osteoblastic precursor cells (e.g., MC3T3-E1), DHD upregulates the expression of Bone Morphogenetic Protein 2 (Bmp2). Bmp2 is a critical growth factor that initiates a signaling cascade, leading to the activation of downstream targets like osteopontin, ultimately promoting the differentiation and maturation of osteoblasts.[17]

References

- 1. sciforum.net [sciforum.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. sciforum.net [sciforum.net]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction and quantification of daidzein and genistein in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Dihydrodaidzein production from soybean hypocotyl extract by human intestinal bacterium MRG-1 -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacotherapeutic potential of daidzein: insights into mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dihydrodaidzein and 6-hydroxydaidzein mediate the fermentation-induced increase of antiosteoporotic effect of soybeans in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrodaidzein: A Technical Guide to Its Discovery, Research, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrodaidzein (DHD), a key metabolite of the soy isoflavone (B191592) daidzein (B1669772), has emerged as a molecule of significant interest in the fields of pharmacology and nutritional science. Produced by the intricate enzymatic machinery of the human gut microbiota, DHD serves as a crucial intermediate in the metabolic pathway leading to the production of equol (B1671563), a compound renowned for its potent biological activities.[1][2][3] This technical guide provides a comprehensive overview of the discovery and history of Dihydrodaidzein research, detailing its synthesis, biological functions, and the experimental methodologies used to investigate its properties. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundational understanding of DHD's therapeutic promise.

Discovery and History

The discovery of Dihydrodaidzein is intrinsically linked to the study of soy isoflavone metabolism. Early research recognized that the biological effects of dietary soy were not solely attributable to its primary isoflavones, such as daidzein and genistein (B1671435), but also to their metabolites produced by intestinal bacteria.[1][2] It was established that gut microorganisms possess the necessary enzymes to transform daidzein into DHD, which can be further metabolized to equol and O-desmethylangolensin (O-DMA).[3][4] This microbial transformation was identified as a key step in unlocking the enhanced biological activity observed with soy consumption. The initial isolation and characterization of DHD were achieved through meticulous analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which allowed for its definitive identification in biological samples.[5]

Synthesis and Production

The generation of Dihydrodaidzein for research and potential therapeutic applications can be achieved through two primary routes: chemical synthesis and microbial biotransformation.

Chemical Synthesis

Chemical synthesis offers a controlled method for producing DHD. One patented method involves a two-step process:

-

Oxidation: A starting compound (formula I) is subjected to an oxidation reaction to yield an intermediate (formula II).

-

De-protection: The intermediate compound is then de-protected to produce Dihydrodaidzein.[6]

Another approach involves the condensation of p-hydroxyphenylacetic acid and resorcinol (B1680541) using boron trifluoride diethyl etherate as a catalyst to produce an intermediate, which then undergoes a cyclization reaction with methanesulfonyl chloride to yield daidzein.[7] This daidzein can subsequently be reduced to DHD. While providing high purity, chemical synthesis can be costly and may involve harsh reaction conditions.[8]

Microbial Biotransformation

Microbial conversion represents a more "green" and cost-effective approach to DHD production. This process leverages the metabolic capabilities of specific gut bacteria. Strains of anaerobic bacteria, such as those from the Clostridium and Lactococcus genera, have been identified as potent converters of daidzein to DHD.[2][4] The general workflow for this process is as follows:

Quantitative Data Summary

The biological activity of Dihydrodaidzein and its precursor, daidzein, has been quantified in numerous studies. The following tables summarize key quantitative data from the literature.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Daidzein | MCF-7 (Breast Cancer) | Proliferation | ~50 µM | [9][10] |

| Daidzein | HepG2 (Liver Cancer) | Proliferation | >100 µM | [9] |

| Daidzein | HeLa (Cervical Cancer) | Proliferation | >100 µM | [9] |

| Table 1: In Vitro Anti-proliferative Activity of Daidzein. |

| Compound | Assay | IC50 Value | Reference |

| Daidzein | DPPH Radical Scavenging | Variable (e.g., ~100-200 µg/mL) | [1][11][12] |

| Daidzein | ABTS Radical Scavenging | Variable | [13][14] |

| Table 2: In Vitro Antioxidant Activity of Daidzein. |

| Compound | Administration Route | Dose | Cmax | Tmax | AUC | Reference |

| Daidzein | Oral (Rats) | 20 mg/kg | 235.4 ± 89.7 ng/mL | 1.5 ± 0.5 h | 1145.2 ± 345.6 ng·h/mL | [15] |

| Daidzein | Oral (Mice) | Not specified | High exposure | Fast absorption | High exposure | [16] |

| Table 3: Pharmacokinetic Parameters of Daidzein in Animal Models. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in Dihydrodaidzein research.

High-Performance Liquid Chromatography (HPLC) Analysis of Dihydrodaidzein

-

Objective: To separate, identify, and quantify Dihydrodaidzein in a sample.

-

Instrumentation: HPLC system with a UV detector.

-

Column: Chiral stationary phase column (e.g., SUMICHIRAL OA-7000) for enantiomeric separation or a C18 column for general analysis.[17][18]

-

Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 55:45 v/v) or a gradient elution with acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid.[17][18]

-

Detection: UV absorbance at 280 nm.[17]

-

Sample Preparation: The sample is extracted with an organic solvent (e.g., ethyl acetate), dried, and reconstituted in the mobile phase before injection.[17]

In Vitro Neuroprotective Activity Assay (Oxygen-Glucose Deprivation/Reperfusion Model)

-

Objective: To assess the protective effects of Dihydrodaidzein against neuronal injury.

-

Cell Line: PC12 cells.[19]

-

Procedure:

-

Cell Seeding: Seed PC12 cells in 96-well plates.

-

Pre-treatment: Incubate cells with varying concentrations of DHD for 24 hours.

-

Oxygen-Glucose Deprivation (OGD): Replace the culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration to mimic ischemia.

-

Reperfusion: Return the cells to a normoxic incubator with complete culture medium.

-

Assessment:

-

Cell Viability (CCK-8 Assay): Add CCK-8 solution to each well and measure the absorbance at 450 nm.[19]

-

Cytotoxicity (LDH Assay): Measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium using a commercial kit.[19]

-

-

In Vitro Estrogenic Activity Assay (MCF-7 Cell Proliferation)

-

Objective: To determine the estrogen-like effects of Dihydrodaidzein.

-

Cell Line: Estrogen-responsive human breast cancer cell line, MCF-7.[12][20]

-

Procedure:

-

Cell Maintenance: Culture MCF-7 cells in estrogen-free medium for a period to deplete endogenous estrogens.[20]

-

Treatment: Treat the cells with various concentrations of DHD.

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours).[20]

-

Proliferation Assessment: Quantify cell proliferation using methods such as the MTT assay or by direct cell counting.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To detect and quantify the expression levels of specific proteins in signaling pathways affected by Dihydrodaidzein.

-

Procedure:

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine protein concentration using a BCA assay.[17]

-

SDS-PAGE: Separate proteins by size on a polyacrylamide gel.[21]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18][21]

-

Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).[21]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, total ERK).[19]

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.[19]

-

Detection: Detect the protein bands using a chemiluminescence detection system.[21]

-

Signaling Pathways and Mechanisms of Action

Dihydrodaidzein and its precursor daidzein exert their biological effects through the modulation of several key intracellular signaling pathways.

MEK/ERK Signaling Pathway

The Mitogen-activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation, differentiation, and survival. Daidzein has been shown to activate 5-lipoxygenase (5-LOX) by phosphorylating Ser663 via the MEK/ERK pathway, which contributes to its anti-influenza virus activity.[6]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.[20][22][23][24][25]

MAPK Signaling Cascade

The MAPK signaling cascades are a series of protein kinases that transduce extracellular signals to intracellular responses. These cascades typically consist of a three-tiered core module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K or MKK), and a MAP kinase (MAPK).[26][27][28][29] This system allows for signal amplification and specificity.

Conclusion and Future Directions

Dihydrodaidzein stands as a promising bioactive compound with a rich history of scientific investigation. Its discovery as a key metabolite of daidzein has opened new avenues for understanding the health benefits of soy consumption. With established methods for its synthesis and a growing body of evidence supporting its antioxidant, estrogenic, and neuroprotective activities, DHD is a compelling candidate for further research and development. Future studies should focus on elucidating the precise molecular mechanisms underlying its diverse biological effects, conducting well-designed clinical trials to validate its therapeutic efficacy in humans, and exploring novel drug delivery systems to enhance its bioavailability. The in-depth technical information provided in this guide serves as a valuable resource for scientists and researchers dedicated to unlocking the full therapeutic potential of Dihydrodaidzein.

References

- 1. researchgate.net [researchgate.net]

- 2. Conversion of daidzein and genistein by an anaerobic bacterium newly isolated from the mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioconversion of soy isoflavones daidzin and daidzein by Bifidobacterium strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+-)-Dihydrodaidzein | C15H12O4 | CID 176907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Daidzein phosphorylates and activates 5-lipoxygenase via the MEK/ERK pathway: a mechanism for inducing the production of 5-lipoxygenase metabolite that inhibit influenza virus intracellular replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Tissue distribution and integrated pharmacokinetic properties of major effective constituents of oral Gegen-Qinlian decoction in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. bu.edu [bu.edu]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. sinobiological.com [sinobiological.com]

- 22. m.youtube.com [m.youtube.com]

- 23. NF-kB pathway overview | Abcam [abcam.com]

- 24. youtube.com [youtube.com]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. Frontiers | The Function of MAPK Cascades in Response to Various Stresses in Horticultural Plants [frontiersin.org]

- 27. The MAP kinase signaling cascades: a system of hundreds of components regulates a diverse array of physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Specificity models in MAPK cascade signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

(+/-)-Dihydrodaidzein: A Technical Guide on the Core Metabolite of Soy Isoflavones

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: (+-)-Dihydrodaidzein (DHD) is a key intestinal metabolite of the soy isoflavone (B191592) daidzein (B1669772), recognized for exhibiting heightened and distinct biological activities compared to its precursor.[1][2] Produced exclusively through the metabolic action of the gut microbiota, DHD serves as a critical intermediate in the formation of other bioactive molecules, most notably equol (B1671563).[1][3][4][5] This document provides an in-depth technical overview of DHD, covering its metabolic pathways, pharmacokinetics, biological activities, and relevant experimental methodologies. Quantitative data are summarized for comparative analysis, and key processes are visualized to facilitate a deeper understanding of its scientific importance.

Introduction

Soy isoflavones, primarily daidzein and genistein, are phytoestrogens found abundantly in soybeans and other legumes.[6] Their health benefits are largely attributed to the biological activities of their metabolites, which are formed by the human gut microbiome.[7] Daidzein is first hydrolyzed from its glycoside form, daidzin, into the aglycone daidzein, which is then available for absorption or further microbial conversion.[7] A pivotal step in this biotransformation is the reduction of daidzein to dihydrodaidzein (DHD).[7][8] DHD itself is an active metabolite and also a necessary precursor for the production of equol and O-desmethylangolensin (ODMA), compounds noted for their significant biological effects.[1][4][5][9] Understanding the formation, pharmacokinetics, and activity of DHD is crucial for evaluating the health impacts of soy consumption and for developing novel therapeutic agents.

Metabolism of Daidzein to Dihydrodaidzein and its Derivatives

The conversion of daidzein is entirely dependent on the composition and metabolic capacity of an individual's gut microbiota.[3][7] This leads to significant interindividual variations in metabolite profiles, with only about 30-50% of the population being able to produce equol.[3][5][9]

The primary metabolic pathway involves the following steps:

-

Reduction to Dihydrodaidzein: Gut bacteria, including Clostridium-like strains and species from the Coriobacteriia class, utilize a daidzein reductase (DZNR) to convert daidzein into DHD.[3][9][10][11]

-

Chiral Conversion: DHD exists as two enantiomers, (R)-DHD and (S)-DHD. An essential enzyme, dihydrodaidzein racemase (DDRC), interconverts these enantiomers, a crucial step for the subsequent efficient production of (S)-equol, the exclusive enantiomeric form produced by human intestinal bacteria.[9][12][13][14]

-

Further Metabolism: DHD is a branch-point metabolite. It can be further reduced via dihydrodaidzein reductase (DHDR) and tetrahydrodaidzein reductase (THDR) to form equol, or it can be converted to O-desmethylangolensin (ODMA).[4][9][11]

Pharmacokinetics and Bioavailability

The bioavailability of DHD is intrinsically linked to the pharmacokinetics of its parent compound, daidzein. Studies have shown that DHD is detectable in plasma and urine following soy consumption.[8][15] The pharmacokinetic profile can vary based on whether the ingested isoflavone is in the aglycone or glycoside form.

Table 1: Pharmacokinetic Parameters of Dihydrodaidzein in Human Plasma Data from a study involving oral administration of pure daidzein or daidzein-glucoside to healthy male volunteers.[16]

| Parameter | After Daidzein (Aglycone) Ingestion (Mean ± SD) | After Daidzein-Glucoside Ingestion (Mean ± SD) |

| Cmax (nmol/L) | 100 ± 60 | 440 ± 290 |

| tmax (h) | 11.1 ± 2.4 | 10.3 ± 2.1 |

| AUCinf (nmol·h·L⁻¹) | 2800 ± 2010 | 11840 ± 6810 |

| t½ (h) | 10.6 ± 3.8 | 9.7 ± 2.6 |

Cmax: Maximum plasma concentration; tmax: Time to reach Cmax; AUCinf: Area under the plasma concentration-time curve from zero to infinity; t½: Elimination half-life.

The data indicate that the administration of daidzein in its glucoside form leads to a significantly greater systemic availability of its metabolite, DHD, as evidenced by the higher Cmax and AUC values.[16]

Biological Activities and Therapeutic Potential

DHD exhibits a range of biological activities, often greater than its precursor, daidzein.[1][2][17]

-

Estrogenic Activity: DHD is an active estrogenic metabolite that can bind to estrogen receptors (ERα and ERβ).[8] It has been shown to stimulate the estrogen receptor-dependent growth of MCF-7 breast cancer cells at micromolar concentrations.[18] S-DHD, in particular, has been identified as a potential ERβ ligand.[19]

-

Anticancer Effects: DHD has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines. It inhibits the growth of the LNCaP prostate cancer cell line and benign human prostatic epithelial cells.[18] In pancreatic cancer, daidzein (the precursor) was shown to inhibit the growth of both ER-positive (MiaPaCa-2) and ER-negative (PANC-1) cells.[20]

-

Anti-osteoporotic Activity: In ovariectomized mice, DHD was identified as a key metabolite mediating the antiosteoporotic effect of fermented soybeans.[21] It was found to increase osteogenesis through the Bmp2 signaling pathway and reduce osteoclastogenesis by inhibiting NF-κB activation and MAPK phosphorylation.[21]

-

Cardiovascular Effects: DHD has been reported to have vasodilatory action on isolated rat aortic rings, suggesting a potential role in cardiovascular health.

-

Anti-adipogenic Activity: S-DHD has been shown to inhibit adipocyte differentiation and reduce intracellular lipid accumulation in 3T3-L1 cells, indicating potential for obesity control.[19] This effect was associated with a reduction in the expression of adipogenic markers PPARγ and C/EBPα.[19]

Table 2: Summary of In Vitro Cytotoxicity Data for Daidzein and Dihydrodaidzein

| Compound | Cell Line | Cancer Type | Effect | Concentration / IC₅₀ |

| Daidzein | BEL-7402 | Hepatocellular Carcinoma | Cytotoxic | 59.7 ± 8.1 µM[22] |

| Daidzein | A549, HeLa, HepG-2, MG-63 | Various | No significant cytotoxicity | >100 µM[22] |

| Daidzein | MiaPaCa-2 (ER+) | Pancreatic Cancer | Growth Inhibition | 45 µM[20] |

| Daidzein | PANC-1 (ER-) | Pancreatic Cancer | Growth Inhibition | 75 µM[20] |

| Dihydrodaidzein | LNCaP | Prostate Cancer | Growth Inhibition | Not specified[18] |

| Dihydrodaidzein | PrEC | Benign Prostatic Epithelial | Growth Inhibition, slight apoptosis | Not specified[18] |

| Dihydrodaidzein | MCF-7 | Breast Cancer | Stimulates ER-dependent growth | Micromolar concentrations[18] |

Experimental Protocols

Quantification of Dihydrodaidzein in Biological Samples

Accurate quantification is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary methods used.[23]

Protocol Outline: GC-MS Analysis of Urinary DHD [24]

-

Sample Preparation: Collect urine samples. To measure total DHD (conjugated and unconjugated), treat samples with a β-glucuronidase/sulfatase enzyme preparation to hydrolyze glucuronide and sulfate (B86663) conjugates.

-

Extraction: Isolate the isoflavones from the urine matrix using solid-phase extraction (SPE) on a column like Sephadex LH-20.

-

Derivatization: Evaporate the extracted sample to dryness and treat with a silylating reagent (e.g., BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives, which are volatile and suitable for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a capillary column for separation. Set the mass spectrometer to scan for characteristic ions of the DHD-TMS derivative to identify and quantify the compound. Use an internal standard for accurate quantification.

In Vitro Assay for Dihydrodaidzein Racemase (DDRC) Activity

This protocol is adapted from the characterization of a novel DDRC from Lactococcus sp. strain 20-92.[12][13]

-

Enzyme and Substrate Preparation:

-

Obtain purified, recombinant DDRC enzyme.

-

Prepare solutions of pure (R)-DHD and (S)-DHD enantiomers in a suitable solvent (e.g., DMSO).

-

-

Reaction Mixture:

-

In a microcentrifuge tube, combine the following:

-

Phosphate buffer (e.g., 100 mM, pH 7.0).

-

NAD(P)H as a cofactor, if required by the specific enzyme.

-

A single DHD enantiomer ((R)- or (S)-DHD) as the substrate.

-

Purified recombinant DDRC enzyme.

-

-

Prepare a control reaction without the enzyme.

-

-

Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 37°C) for a set period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding an organic solvent like ethyl acetate.

-

Extraction and Analysis:

-

Vortex the tube to extract the isoflavones into the organic layer.

-

Centrifuge to separate the phases.

-

Transfer the organic layer to a new tube and evaporate to dryness.